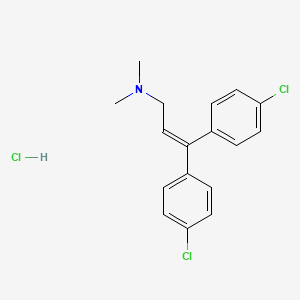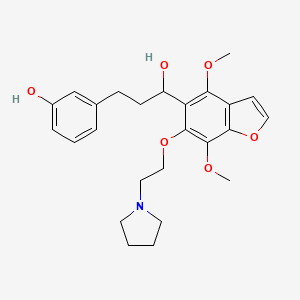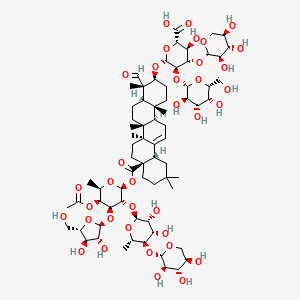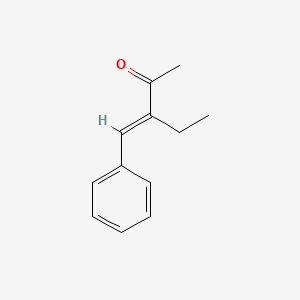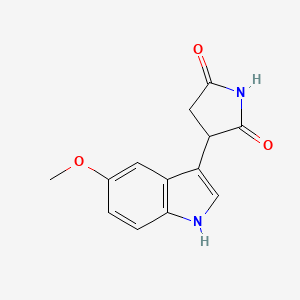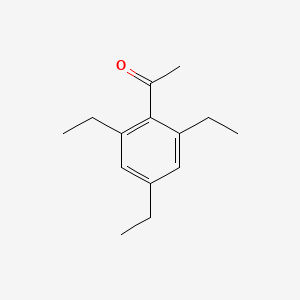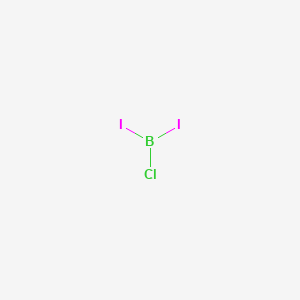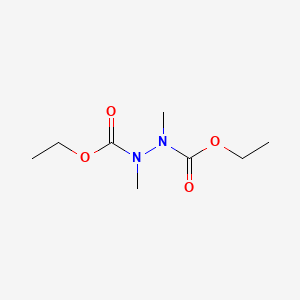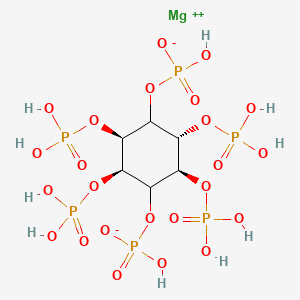
2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate is a complex organic compound that belongs to the class of organophosphates This compound is characterized by the presence of a phosphate group linked to an isododecylphenoxy ethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate typically involves the reaction of isododecylphenol with ethylene oxide to form 2-(2(Or4)-isododecylphenoxy)ethanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) under controlled conditions to yield the final product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phenolic derivatives.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various phosphates, phosphonates, and substituted phenolic compounds, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the formulation of detergents, surfactants, and other industrial products due to its surface-active properties.
Wirkmechanismus
The mechanism of action of 2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial in regulating various biochemical pathways. The phenoxyethyl chain can interact with hydrophobic regions of proteins, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl dihydrogen phosphate
- Monoethyl phosphate
- O-Ethyl dihydrogen phosphate
Uniqueness
Compared to similar compounds, 2-(2(Or4)-isododecylphenoxy)ethyl dihydrogen phosphate is unique due to its isododecylphenoxyethyl chain, which imparts distinct hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers.
Eigenschaften
CAS-Nummer |
100296-67-1 |
|---|---|
Molekularformel |
C20H35O5P |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
2-[4-(10-methylundecyl)phenoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C20H35O5P/c1-18(2)10-8-6-4-3-5-7-9-11-19-12-14-20(15-13-19)24-16-17-25-26(21,22)23/h12-15,18H,3-11,16-17H2,1-2H3,(H2,21,22,23) |
InChI-Schlüssel |
NUSRVLPSWNCQMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCC1=CC=C(C=C1)OCCOP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



